4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
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Overview
Description
4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves a series of organic reactions. One common method is the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions. This process involves the use of organic bases to mediate the reaction, resulting in high yields and excellent enantioselectivities . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity.
Chemical Reactions Analysis
4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding alcohols or ketones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In polymer chemistry, it is used as a crosslinking agent to create dynamic polymer networks with reversible crosslinking and fast stress relaxation properties . In organic synthesis, it serves as a building block for the preparation of various derivatives, including piperazine derivatives . Additionally, its unique structure makes it a valuable catalyst in organic reactions, such as the Morita–Baylis–Hillman and Knoevenagel reactions .
Mechanism of Action
The mechanism of action of 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its ability to act as a nucleophile or base in organic reactions. Its bicyclic structure and the presence of multiple functional groups allow it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymer chemistry, it facilitates the formation of dynamic covalent bonds, while in catalysis, it may activate substrates for subsequent reactions .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide include other bicyclic compounds such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives. These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific functional groups and the presence of a boron atom, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C13H16BO3- |
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Molecular Weight |
231.08 g/mol |
IUPAC Name |
4-methyl-1-(1-phenylethenyl)-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H16BO3/c1-11(12-6-4-3-5-7-12)14-15-8-13(2,9-16-14)10-17-14/h3-7H,1,8-10H2,2H3/q-1 |
InChI Key |
FXVXRWCDJYJQCY-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C(=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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